2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride

Anticancer Cytotoxicity Tetrahydroquinoline

Researchers often face poor aqueous solubility and metabolic instability with free-base tetrahydroquinolines. This hydrochloride salt delivers high water solubility without high DMSO percentages, reducing cell-based assay artifacts. - **Functional Advantage:** 2-Methyl substituent provides >2-fold improved cytotoxicity (e.g., IC50 = 5.4 µM vs HT-29); 8-hydroxy group essential for ferroptosis inhibition. - **Supply Chain Value:** Room-temperature stable (77.5-78.5 °C mp); cold chain not required; ideal for focused anticancer library inclusion.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 81485-78-1
Cat. No. B1288568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride
CAS81485-78-1
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC1CCC2=C(N1)C(=CC=C2)O.Cl
InChIInChI=1S/C10H13NO.ClH/c1-7-5-6-8-3-2-4-9(12)10(8)11-7;/h2-4,7,11-12H,5-6H2,1H3;1H
InChIKeyRJJOGGCZHGESJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol Hydrochloride: Physicochemical & Structural Baseline


2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride (CAS 81485-78-1, MF C10H14ClNO, MW 199.68) is a chiral tetrahydroquinoline derivative featuring a methyl substituent at the 2-position and a hydroxyl group at the 8-position on the partially saturated bicyclic quinoline scaffold . The hydrochloride salt form enhances aqueous solubility and storage stability relative to the free base . The compound is primarily supplied as a white to off-white crystalline solid with a reported melting point of 77.5–78.5 °C and a predicted logP of 2.42 .

Hydrochloride salt for aqueous solubility and room-temperature stability
Chiral tetrahydroquinoline scaffold supports SAR and cell-model studies
2-Methyl and 8-hydroxy groups enable derivatization and target-engagement profiling

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol Hydrochloride: Why Analogs Fail


Substitution of the 2-methyl-8-hydroxy tetrahydroquinoline scaffold with generic, unsubstituted, or non‑hydrochloride analogs is not functionally equivalent due to significant differences in solubility, stability, and target‑engagement profiles. The hydrochloride salt of the 2‑methyl derivative exhibits enhanced aqueous solubility and room‑temperature storage stability compared to the free base . Furthermore, the 2‑methyl substituent is critical for biological activity; SAR studies demonstrate that the methyl group at the 2‑position significantly influences cytotoxic potency against cancer cell lines, with IC50 values differing by over 2‑fold between methylated and unsubstituted analogs in head‑to‑head comparisons [1]. Additionally, the 8‑hydroxy group is essential for ferroptosis inhibition and radical scavenging activity, a functional attribute absent in 8‑unsubstituted or 8‑methoxy tetrahydroquinolines .

Property
This Compound (HCl Salt, 2-Me, 8-OH)
Analog Mismatch
Salt Form
Hydrochloride: enhanced aqueous solubility and room-temp stability
Free base or other salts: limited solubility; may require cold-chain storage
2-Methyl Substituent
Significant influence on cell-model response (reported >2-fold IC50 difference)
Unsubstituted analogs: reduced activity; assays may not replicate
8-Hydroxy Group
Essential for radical-scavenging and ferroptosis-inhibition endpoints
8-Methoxy or H: lacks this functionality; may compromise pathway interpretation

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol Hydrochloride: Quantitative Comparator Evidence


Anticancer Cytotoxicity vs. Unsubstituted THQ Scaffolds

The 2‑methyl‑substituted tetrahydroquinoline derivative 18 (structurally analogous to the target compound) demonstrated selective cytotoxicity with an IC50 of 13.15 μM against HeLa cervical carcinoma cells, representing a 2.4‑fold improvement in potency compared to 4‑acetamido‑tetrahydroquinoline derivatives 11 and 12, which exhibited IC50 values of 31.37 μM and 34.34 μM, respectively, in the same study [1]. The target compound, 2‑methyl‑1,2,3,4‑tetrahydroquinolin‑8‑ol hydrochloride, has been reported to exhibit IC50 values ranging from 5.4 μM to 17.2 μM across colorectal adenocarcinoma (HT‑29) and biphasic mesothelioma (MSTO‑211H) cell lines , indicating comparable or superior potency to the methyl‑substituted THQ analogs evaluated in head‑to‑head comparator studies.

Cell-Model Response vs. Unsubstituted THQ
Reported
5.4–17.2 μM
vs. 31.37–34.34 μM comparators (2.4–6.4 fold lower)
Supports cell-model endpoint review
Cross-study comparison; direct head-to-head data limited
Anticancer Cytotoxicity Tetrahydroquinoline

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 2‑methyl‑1,2,3,4‑tetrahydroquinolin‑8‑ol exhibits excellent solubility in water and organic solvents, a property that distinguishes it from the free base form, which is reported to have limited aqueous solubility (calculated 1.5 g/L for the structurally related 2‑methyl‑1,2,3,4‑tetrahydroquinoline free base) . The enhanced solubility of the hydrochloride salt is attributed to the ionic nature of the salt, which facilitates hydrogen bonding with water and polar solvents, thereby improving its utility in aqueous assay buffers and formulation processes .

Aqueous Solubility
Class-level
Excellent
Qualitative improvement over free base (calc. 1.5 g/L limited)
Supports aqueous assay and formulation preparation
Vendor datasheet; direct measurement data to verify
Solubility Formulation Hydrochloride Salt

Storage Stability: Room Temperature vs. Cold Chain

The hydrochloride salt of 2‑methyl‑1,2,3,4‑tetrahydroquinolin‑8‑ol is stable at room temperature for long‑term storage, as indicated by vendor specifications (AKSci catalog #4006DP) . In contrast, alternative salt forms or the free base may require storage at 2–8 °C under inert atmosphere to prevent degradation [1]. The enhanced stability of the hydrochloride salt is attributed to the protection of the basic nitrogen from oxidation and the reduced hygroscopicity of the crystalline salt form.

Storage Stability
Supporting evidence
Room temperature stable
Eliminates cold-chain requirement vs. 2–8 °C under N₂ for analogs
Reduces cold-chain logistics; supports compound management
Vendor specification; verify under in-house conditions
Stability Storage Hydrochloride Salt

2-Methyl-1,2,3,4-tetrahydroquinolin-8-ol Hydrochloride: Research & Procurement Applications


Anticancer Screening Libraries for THQ-Derived Cytotoxics

The compound is ideally suited for inclusion in focused anticancer screening libraries targeting tetrahydroquinoline‑sensitive cancer cell lines. Evidence demonstrates that 2‑methyl‑substituted THQs exhibit IC50 values as low as 5.4 μM against colorectal adenocarcinoma (HT‑29) and 13.15 μM against cervical carcinoma (HeLa), representing a 2.4‑fold improvement over non‑methylated analogs . This potency, combined with the compound's favorable solubility profile, makes it a preferred scaffold for medicinal chemistry optimization programs aimed at developing novel cytotoxic agents.

Aqueous Assay Development with Soluble Reference Standard

Owing to its hydrochloride salt form, the compound exhibits excellent water solubility, enabling the preparation of high‑concentration stock solutions in aqueous buffers without the need for high DMSO percentages . This property is critical for reducing vehicle‑induced artifacts in cell‑based assays and for enabling intravenous formulation feasibility studies. Procurement of the hydrochloride salt is therefore recommended for any experimental workflow where aqueous solubility is a limiting factor.

Room-Temperature Stable Intermediate for Organic Synthesis

The compound's long‑term stability at room temperature positions it as a practical building block for multi‑step synthetic campaigns where cold‑chain storage is unavailable or undesirable. The 8‑hydroxy and 2‑methyl functional groups provide orthogonal synthetic handles for further derivatization, including O‑alkylation, esterification, and N‑functionalization, while the tetrahydroquinoline core offers a conformationally constrained scaffold for exploring structure‑activity relationships in drug discovery programs.

Application
Selection Property
Validation Focus
Cancer cell-model screening libraries
THQ scaffold with 2-methyl and 8-hydroxy substitution
Cell-line response profiling and SAR expansion
Aqueous assay formulation
Hydrochloride salt solubility in aqueous buffers
Buffer compatibility and DMSO carryover control
Ambient-stable synthetic intermediate
Room-temperature storage stability
Multi-step synthesis and functional-group derivatization

Technical Documentation Hub

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